![molecular formula C16H13NO2 B2589382 Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate CAS No. 159970-12-4](/img/structure/B2589382.png)
Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate” is a chemical compound with the CAS Number: 159970-12-4 . It has a molecular weight of 251.28 . The IUPAC name for this compound is methyl 4-((2-aminophenyl)ethynyl)benzoate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the title compound was prepared by inducing amide bond formation between methyl 2-[(2-aminophenyl)ethynyl]benzoate and 2-[(2-acetamidophenyl)ethynyl]benzoic acid in the presence of dichlorotriphenylphosphorane .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H13NO2/c1-19-16(18)14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)17/h2-5,7-8,10-11H,17H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate” has a molecular weight of 251.28 .Aplicaciones Científicas De Investigación
- Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate has been studied for its optical limiting properties. These materials can absorb and dissipate intense laser light, protecting optical devices from damage. Researchers investigate its nonlinear optical behavior and potential applications in laser safety devices and optical limiters .
Optical Limiting Materials
Safety and Hazards
The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
methyl 4-[2-(2-aminophenyl)ethynyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)17/h2-5,7-8,10-11H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBFIZQGVFLZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


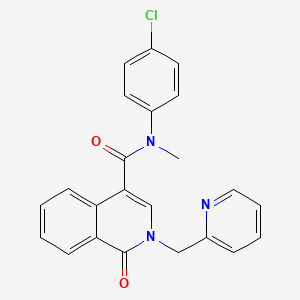
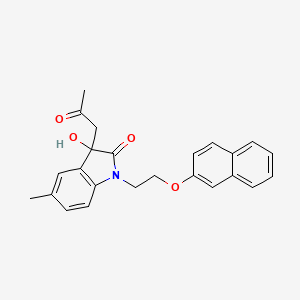
![3-{4-[(Ethylsulfonyl)amino]phenyl}-5-(3-fluorophenyl)(2-pyrazolinyl) 2-thienyl ketone](/img/structure/B2589304.png)
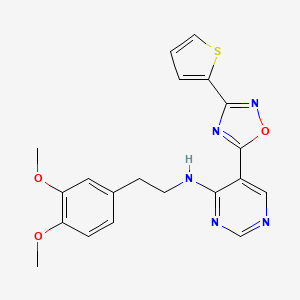

![3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

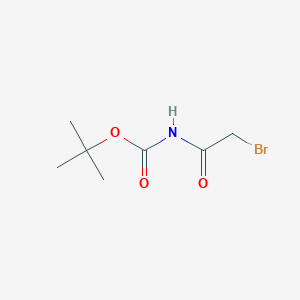


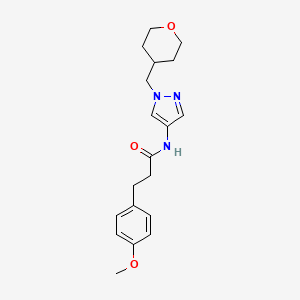

![(E)-1-isopentyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B2589322.png)